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Compound of Interest

Compound Name:
(3,5-Dinitro-pyridin-2-yl)-methyl-

amine

CAS No.: 19404-40-1

Cat. No.: B095225

Get Quote

Executive Summary
The introduction of two nitro groups onto a pyridine scaffold creates an electronic environment

of extreme deficiency. This "super-electrophilic" nature fundamentally alters the reactivity

landscape of the heterocycle, suppressing electrophilic aromatic substitution (

) while dramatically accelerating nucleophilic aromatic substitution (

). This guide analyzes the mechanistic underpinnings of dinitropyridines, contrasting the 3,5-
and 2,4- substitution patterns, and details their application in high-energy density materials
(HEDMs) and pharmaceutical intermediate synthesis.

Electronic Structure & Mechanistic
Underpinnings[2]
The "Double Deactivation" Phenomenon
The pyridine ring is inherently
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-deficient due to the electronegative nitrogen atom (

Pauling scale) withdrawing electron density from the ring carbons. The addition of two nitro
groups (

), which are strong electron-withdrawing groups (EWG) via both induction (

) and resonance (

), exacerbates this deficiency.

Inductive Effect: The

nitrogen and nitro groups pull

-electron density, deshielding ring protons and increasing acidity.

Resonance Effect: Nitro groups at positions 2 or 4 can delocalize negative charge, stabilizing

anionic intermediates (Meisenheimer complexes).[1]

Isomer-Specific Electronic Topography
The reactivity of dinitropyridines is strictly governed by the relative positioning of the nitro

groups to the ring nitrogen.

Feature 3,5-Dinitropyridine 2,4-Dinitropyridine

Electronic Nature
Nitro groups are meta to the

ring nitrogen.[1]

Nitro groups are ortho/para to

the ring nitrogen.[2][3][4]

Locus
Attack occurs at C2 or C6

(activated by ring N).

Attack occurs at C2, C4, or C6

(activated by both N and

).

Stability
Generally more thermally

stable.

High susceptibility to ring

opening (Zincke-type).

Primary Use
Precursor to ANPy

(Explosives).

Reagent for protein labeling

(Sanger's reagent analog).
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Visualization of Resonance Destabilization
The following diagram illustrates the electron withdrawal pathways that render the ring

susceptible to nucleophilic attack.
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Figure 1: Synergistic electron withdrawal by ring nitrogen and nitro groups lowers the LUMO

energy, facilitating nucleophilic attack.

Synthetic Reactivity: Nucleophilic Aromatic
Substitution ( )
The defining reaction of dinitropyridines is

. Unlike benzene derivatives, where harsh conditions are often required, dinitropyridines react
under mild conditions due to the stabilization of the Meisenheimer Complex.

The Meisenheimer Complex Mechanism
When a nucleophile attacks a dinitropyridine (e.g., 2-chloro-3,5-dinitropyridine), the transition

state involves the formation of a resonance-stabilized anionic sigma complex.

Addition: Nucleophile attacks the carbon bearing the leaving group (LG).[2][3]

Stabilization: The negative charge is delocalized onto the nitro groups and the ring nitrogen.

[3]

Elimination: The leaving group is expelled, restoring aromaticity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b095225/docs?utm_src=pdf-body-img#technical-guide-electron-withdrawing-effects-on-the-pyridine-ring-in-dinitro-compounds-1
https://pdf.benchchem.com/15070/Reactivity_of_the_nitro_group_on_a_pyridine_ring.pdf
https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution
https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Insight: In 2,4-dinitropyridine derivatives, the intermediate is stabilized by resonance

structures placing the negative charge directly on the nitro oxygens.[1] In 3,5-dinitropyridine

derivatives, the stabilization is primarily inductive from the nitro groups, but resonance

stabilization comes from the ring nitrogen if attack is at C2/C6.

High-Value Applications: Energetics and Pharma
Energetic Materials: ANPy
2,6-Diamino-3,5-dinitropyridine (ANPy) is a critical insensitive high explosive. The "push-pull"

electronic system (amino donors vs. nitro acceptors) creates strong intramolecular hydrogen

bonding, resulting in high density and low sensitivity to shock.

Synthesis Route: Pyridine

2,6-Diaminopyridine

Nitration

ANPy.[5]

Performance: Comparable to TNT but with significantly higher thermal stability.

Pharmaceutical Intermediates
Dinitropyridines serve as scaffolds for kinase inhibitors.[1] The nitro groups are often reduced

to amines (via

or

) to form diaminopyridines, which act as bidentate ligands in enzyme active sites.

Experimental Protocols
Protocol A: of 2-Chloro-3,5-dinitropyridine
Objective: Synthesis of a functionalized amino-dinitropyridine intermediate for drug screening.

Safety Warning: Dinitropyridines are potentially explosive and toxic. Work behind a blast shield.

Reagents:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pdf.benchchem.com/33/Application_Notes_Mechanism_and_Synthetic_Utility_of_Nucleophilic_Substitution_Reactions_on_2_4_Dichloro_5_nitropyridine.pdf
https://www.ijnc.ir/article_32719_5b7b48b3390587794fb926500c00df25.pdf
https://pdf.benchchem.com/33/Application_Notes_Mechanism_and_Synthetic_Utility_of_Nucleophilic_Substitution_Reactions_on_2_4_Dichloro_5_nitropyridine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Chloro-3,5-dinitropyridine (1.0 eq)

Primary Amine (e.g., benzylamine) (1.1 eq)

Triethylamine (

) (1.5 eq)

Dichloromethane (DCM) or Acetonitrile (MeCN)

Workflow:

Preparation: Dissolve 2-chloro-3,5-dinitropyridine in anhydrous DCM (

) in a round-bottom flask under

. Cool to

.

Addition: Mix the amine and

in a separate vial. Add this solution dropwise to the pyridine solution over 15 minutes.
Exothermic reaction - monitor temperature.

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor via TLC

(Mobile phase: 30% EtOAc/Hexanes). The product is usually less polar than the starting

amine but more polar than the chloride.

Workup: Dilute with DCM. Wash with

(to remove unreacted amine), then saturated

, then Brine.

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOH if necessary.
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Protocol B: Synthesis of 2-Amino-3,5-dinitropyridine
(ANPy Precursor)
Context: Direct nitration of pyridine is inefficient. This protocol uses the "nitramine

rearrangement" method starting from 2-aminopyridine.

Start: 2-Aminopyridine
+ H2SO4 (conc)

Nitration < 10°C
(HNO3/H2SO4)

Intermediate:
Nitramine Formation

Heating (50-70°C)
Acid-Catalyzed Rearrangement

Isomerization

Quench on Ice
Neutralize with NH4OH

Product:
2-Amino-3,5-dinitropyridine

Precipitation

Click to download full resolution via product page

Figure 2: Synthesis of 2-amino-3,5-dinitropyridine via nitramine rearrangement.

Detailed Steps:

Dissolution: Dissolve 2-aminopyridine in concentrated
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keeping temp

.

Nitration: Add fuming

dropwise at

. This forms the 2-nitraminopyridine intermediate.

Rearrangement: Heat the mixture to

for 1 hour. The nitro group migrates from the amine nitrogen to the C3 and C5 ring positions.

Isolation: Pour onto crushed ice. Adjust pH to 4-5 with ammonium hydroxide. The yellow

solid precipitates. Filter and wash with cold water.

Physicochemical Data Summary

Compound
Melting Point (

)

Density (

)

Detonation Velocity
(

)

2,4-Dinitropyridine 69–70 1.58 ~6,800

3,5-Dinitropyridine 105–106 1.61 ~7,100

ANPy (2,6-diamino-

3,5-dinitro)
358 (dec) 1.84 8,100
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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